Balanol

Overview

Description

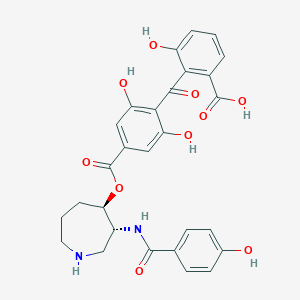

Balanol is a potent fungal secondary metabolite first isolated from Verticillium balanoides and later identified in Tolypocladium ophioglossoides (syn. Cordyceps ophioglossoides) as ophiocordin . Structurally, this compound comprises a benzophenone domain linked to a hexahydroazepine ring via ester and amide bonds, mimicking ATP to competitively inhibit protein kinase C (PKC) and protein kinase A (PKA) with nanomolar potency . Its unique ATP-mimetic structure allows it to occupy the adenine, ribose, and triphosphate subsites of PKC, making it more potent than staurosporine, a well-known kinase inhibitor .

This compound’s biosynthesis in T. ophioglossoides involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster (bln), regulated by the Zn²Cys6 transcription factor BlnR . Overexpression of blnR in engineered strains (blnROE) significantly upregulated bln cluster genes, enabling gram-level production (2,187.39 mg/L) through optimized fermentation conditions (e.g., 100 g/L sucrose, pH 4.9) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Balanol can be synthesized through a series of chemical reactions involving the coupling of benzophenone, hexahydroazepane, and 4-hydroxybenzoyl moieties. The benzophenone and hexahydroazepane moieties are connected via an ester linkage, while the azepane and benzoyl moieties are connected through an amide linkage . The synthetic route involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.

Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions using the fungus Tolypocladium ophioglossoides. The production can be enhanced through the overexpression of the cluster-situated regulator gene blnR, which positively regulates this compound biosynthesis . The optimized medium and fermentation conditions can lead to gram-level production of this compound .

Chemical Reactions Analysis

Types of Reactions: Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the molecular structure of this compound to enhance its binding affinity and selectivity for specific protein kinases.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.

Major Products: The major products formed from the chemical reactions of this compound include its analogs and derivatives, which are designed to improve its pharmacological properties and selectivity for specific kinases .

Scientific Research Applications

Inhibition of Protein Kinase C

Balanol's primary application is in the inhibition of PKC, particularly the PKCε isozyme, which is often implicated in cancer progression. Research has demonstrated that selective inhibition of PKCε can provide a therapeutic advantage in treating various cancers.

- Case Study: Fluorinated this compound Analogues

Recent studies have focused on synthesizing fluorinated analogues of this compound to enhance selectivity towards PKCε. These analogues show improved binding affinity and selectivity due to stereospecific fluorination at specific positions on the molecule. For instance, a study highlighted that a C5(S)-fluorinated this compound analogue exhibited significantly better selectivity for PKCε compared to other PKC isozymes .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the this compound structure influence its inhibitory activity and selectivity:

- Key Findings

- Charge States : The charge states of this compound and its analogues play a crucial role in their binding interactions with PKA and PKCε. Understanding these charge states through molecular dynamics (MD) simulations has been vital for rational drug design .

- Molecular Docking : Molecular docking studies have provided insights into the binding modes of this compound and its analogues within the ATP-binding sites of kinases, revealing how structural modifications can enhance selectivity .

Table: Summary of this compound Analogues and Their Selectivity

| Analogue | Modification | Target Kinase | Selectivity | Binding Affinity |

|---|---|---|---|---|

| This compound | None | PKA, PKC | Non-selective | Baseline |

| C5(S)-Fluorinated this compound | Fluorination at C5 | PKCε | Improved | Higher than baseline |

| Other Fluorinated Analogs | Various fluorinations | Various PKCs | Variable | Depends on structure |

Computational Studies

The use of computational methods such as MD simulations has been pivotal in understanding the dynamics of this compound binding and the effects of structural modifications. These studies have shown that:

Mechanism of Action

Balanol exerts its effects by binding to the ATP-binding site of serine/threonine kinases, specifically protein kinase A (PKA) and protein kinase C (PKC) . The binding of this compound to these kinases inhibits their activity, thereby disrupting the phosphorylation of target proteins involved in signal transduction pathways . The molecular targets of this compound include the catalytic subunits of PKA and PKC, and its binding mechanism involves interactions with key amino acid residues in the ATP-binding site .

Comparison with Similar Compounds

Structural and Functional Analogues

Balanol belongs to a class of ATP-competitive kinase inhibitors. Key analogues and their properties are summarized below:

Table 1: Comparison of this compound and Similar Kinase Inhibitors

Key Comparative Insights

Natural Analogues

- Staurosporine: While effective against PKC (IC50 ~10–100 nM), staurosporine lacks selectivity due to its broad kinase inhibition. This compound’s ATP-mimetic structure confers higher specificity for PKC and PKA .

- Ophiocordin: Structurally identical to this compound but derived from T. ophioglossoides, highlighting fungal biosynthetic diversity .

Mechanistic and Selectivity Studies

- ATP Binding Mimicry: Crystal structures of this compound-PKA/PKC complexes reveal its extended conformation occupying the adenine (benzamide), ribose (azepane), and triphosphate (benzophenone) subsites . This contrasts with staurosporine, which binds noncompetitively .

- Selectivity Drivers: this compound’s selectivity for PKCε over other PKC isozymes (e.g., PKCδ) stems from dynamic differences in kinase domain flexibility, as shown by molecular dynamics simulations . Takeda compounds achieve GRK2 selectivity via reduced hydrogen bonding (only two interactions vs. This compound’s six), minimizing off-target effects .

Production Optimization

- Biosynthetic Engineering: Overexpression of blnR in T. ophioglossoides increased this compound titers by ~3-fold (2,187.39 mg/L) in 15-L fermenters using response surface methodology (RSM)-optimized media .

- Fermentation Parameters : Key variables include sucrose (100 g/L), pH (4.9), and polypeptone (13.6 g/L), with dissolved oxygen maintained at 30% .

Therapeutic Potential

This compound’s inhibition of PKC, implicated in cancer and neurodegenerative diseases, has driven analogue development:

- PKCε-Selective Inhibitors: Fluorinated this compound (1c) shows promise in targeting PKCε-overexpressing cancers .

- GRK2 Inhibitors : Takeda 101/103A are candidates for heart failure treatment via GRK2 suppression .

Biological Activity

Balanol, a fungal metabolite derived from Verticillium balanoides, has garnered significant attention due to its potent inhibitory effects on serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound functions primarily as an ATP-competitive inhibitor of PKA and PKC. By binding to the ATP-binding site within the catalytic domain of these kinases, this compound prevents the phosphorylation of target substrates, which is essential for the activation of various signaling pathways involved in cell growth and differentiation. The binding affinity of this compound is notably high, with an inhibition constant () reported as low as 4 nM for PKA and varying between 1.6 nM to 742 nM across different PKC isoforms .

Binding Characteristics

The binding mechanism is characterized by nonpolar interactions rather than hydrogen bonding. This compound's structure includes two benzophenone rings that interact with the glycine-rich loop of the kinase, facilitating a rearrangement of catalytic side chains that enhances its inhibitory effect . The flexibility of this compound allows it to adapt to different protein microenvironments, contributing to its selectivity among various kinases.

Structure-Activity Relationships (SAR)

Extensive research has focused on modifying this compound's chemical structure to improve its selectivity and potency. Key findings include:

- Analog Synthesis : Numerous congeners have been synthesized to study the impact of structural modifications on kinase binding. For example, the removal of a hydroxyl group from the benzophenone ring significantly increases selectivity for PKA over PKC .

- Fluorination Effects : Recent studies have shown that introducing fluorine atoms into the this compound structure can enhance selectivity for specific PKC isoforms, particularly PKCε. This modification alters the charge states and binding dynamics within the ATP site .

| Modification | Effect on Binding |

|---|---|

| Hydroxyl group removal | Increased selectivity for PKA |

| Fluorination | Improved selectivity for PKCε |

| Benzophenone ring flexibility | Enhanced adaptability to kinase environments |

Biological Implications

This compound's ability to inhibit PKA and PKC has significant implications in oncology. PKA is often implicated in tumor promotion, while PKC isoforms can act as either tumor promoters or suppressors depending on the context . Thus, targeting these kinases with this compound or its analogs presents a potential therapeutic strategy in cancer treatment.

Case Studies

- Inhibition Profiles : A study demonstrated that this compound exhibited a potent inhibitory effect on cGMP-dependent protein kinase (PKG), PKA, and various PKC isoforms, with values reflecting its strong competitive inhibition .

- Therapeutic Potential : Research indicates that modifications to enhance selectivity towards specific PKC isoforms could lead to new anticancer drugs that minimize side effects associated with broader kinase inhibition .

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound and its analogs interact with target kinases. Advanced computational methods such as molecular dynamics simulations are being employed to predict binding affinities and optimize ligand design based on charge states and structural flexibility . The ultimate goal is to develop highly selective inhibitors that can be utilized in clinical settings for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing Balanol production in fungal systems?

- Methodological Answer : A Plackett-Burman experimental design can screen critical variables influencing this compound yield. Variables such as carbon/nitrogen sources, pH, and aeration levels are tested at ±1 levels, with this compound concentration as the response metric. For instance, in Tolypocladium ophioglossoides, optimizing variables like glucose (carbon) and ammonium nitrate (nitrogen) increased yields to >1,200 mg/L . Statistical tools like ANOVA identify significant factors, followed by response surface methodology (RSM) for fine-tuning.

Q. How can stereochemical challenges in synthesizing this compound’s benzophenone precursor be addressed?

- Methodological Answer : Stereochemical hurdles in the benzophenone moiety arise from tetra-ortho-substitution. Ortho-lithiation of 3,5-dimethoxytoluene followed by aldehyde coupling and oxidation generates the benzophenone core with regioselectivity . Computational modeling (e.g., DFT) predicts steric clashes, guiding protective group strategies (e.g., tert-butyldimethylsilyl) to stabilize intermediates.

Q. What computational approaches predict this compound’s binding affinity to protein kinase A (PKA)?

- Methodological Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) and MM/GBSA free-energy calculations quantify binding interactions. Key residues (e.g., Asp184, Lys72) form hydrogen bonds with this compound’s hydroxyl and carboxylate groups. Docking studies (AutoDock Vina) validate binding poses against PKA’s ATP pocket (PDB: 1BX6), with RMSD <2 Å indicating high accuracy .

Advanced Research Questions

Q. How do charge states of fluorinated this compound analogues influence kinase selectivity?

- Methodological Answer : Fluorination alters pKa values of functional groups (e.g., azepane NH, phenolic OH), modulating charge states. MD simulations reveal that 5-fluoro substitution on the azepane ring stabilizes a protonated NH, enhancing interactions with PKCε’s Ile406 (vs. PKA’s Thr88). MM/GBSA calculations show ΔΔG >2 kcal/mol favoring PKCε binding, correlating with experimental IC₅₀ shifts (e.g., 7 nM vs. 5 µM for PKA) .

Q. What biosynthetic pathways produce this compound in Tolypocladium ophioglossoides?

- Methodological Answer : Genome mining identified the bln cluster, combining polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. PKS modules generate the benzophenone core via malonyl-CoA elongation, while NRPS assembles the azepane ring from serine-derived precursors. Gene disruption (e.g., blnA KO) blocks benzophenone production, confirmed by LC-MS metabolite profiling .

Q. Why does ester replacement in this compound analogues improve metabolic stability?

- Methodological Answer : Serum esterases rapidly hydrolyze this compound’s labile ester bonds. Replacing esters with amides (e.g., in compound N46) increases half-life from <1 hr to >24 hr in human plasma. Docking studies show retained binding via conserved hydrogen bonds (e.g., benzamide-OH with PKA’s Gly50), while LogP calculations (ChemAxon) confirm improved lipophilicity (ΔLogP +1.2) .

Q. How can convergent synthesis strategies streamline access to this compound analogues?

- Methodological Answer : Fragment coupling unifies benzophenone and azepane precursors. For example, esterification of carboxylic acid 5 (benzophenone fragment) with allylic alcohol 6 (azepane fragment) yields this compound precursor 4 . Asymmetric hydrogenation (Ru-BINAP catalyst) ensures >95% ee for the azepane core, while Pd-mediated deprotection retains stereochemistry .

Q. What structural modifications enhance this compound’s selectivity for PKC isozymes?

- Methodological Answer : Substituent mapping via X-ray crystallography (e.g., PKA-Balanol complex, PDB: 1BX6) identifies selectivity hotspots. Adding a propoxy group to the benzophenone’s C6 position increases hydrophobic contact with PKCε’s Val355, reducing PKA affinity by 700-fold. SAR studies show IC₅₀ shifts from 10 nM (PKCε) to 7 µM (PKA) .

Properties

IUPAC Name |

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318143 | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-19-2 | |

| Record name | (-)-Balanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Balanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.